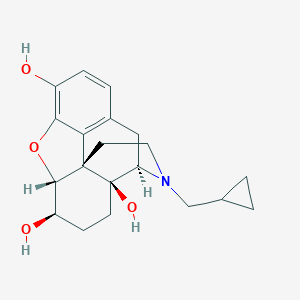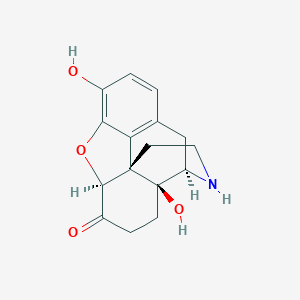![molecular formula C8H13NO2 B159401 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) CAS No. 136969-04-5](/img/structure/B159401.png)
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI), also known as Furosemide, is a diuretic drug that is widely used in the treatment of edema associated with congestive heart failure, liver disease, and kidney disease. It is also used to treat hypertension and hypercalcemia. The chemical structure of Furosemide consists of a furosemide ring and a sulfonamide group.
Mecanismo De Acción
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) also has vasodilatory effects, which can reduce blood pressure.
Efectos Bioquímicos Y Fisiológicos
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis and dehydration. In addition, 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can affect the function of the cardiovascular system by reducing blood pressure and increasing cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of advantages and limitations for lab experiments. Its diuretic properties make it useful for studying the effects of changes in water and electrolyte balance on the body. However, its potential for causing electrolyte imbalances and dehydration must be taken into account when designing experiments. In addition, the complex synthesis process and the need for expertise in organic chemistry may limit its use in some labs.
Direcciones Futuras
There are a number of future directions for research on 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). One area of interest is the development of new diuretic drugs that have fewer side effects than 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). Another area of research is the investigation of the potential use of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) in the treatment of acute kidney injury and acute lung injury. Finally, further studies are needed to investigate the long-term effects of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) on the cardiovascular system and other organ systems.
Métodos De Síntesis
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can be synthesized by reacting 5-sulfamoyl-3-chloro-2,4-dihydroxypyridine with ethyl 3-aminocrotonate in the presence of a base. The resulting product is then cyclized to form 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). The synthesis of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has been extensively studied for its diuretic properties and its effect on the cardiovascular system. It has been used in clinical trials to investigate its efficacy in the treatment of various medical conditions. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has also been studied for its potential use in the treatment of acute kidney injury and acute lung injury.
Propiedades
Número CAS |
136969-04-5 |
|---|---|
Nombre del producto |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6-3-11-9-7(6)4-10-8/h5-6,8H,3-4H2,1-2H3/t6-,8+/m0/s1 |
Clave InChI |
NEJTZOPGXSOVTP-POYBYMJQSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@H]2CON=C2CO1 |
SMILES |
CC(C)C1C2CON=C2CO1 |
SMILES canónico |
CC(C)C1C2CON=C2CO1 |
Sinónimos |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)









